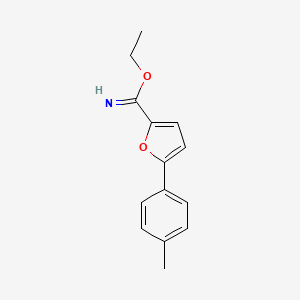

Ethyl 5-(p-tolyl)furan-2-carbimidate

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 5-(4-methylphenyl)furan-2-carboximidate |

InChI |

InChI=1S/C14H15NO2/c1-3-16-14(15)13-9-8-12(17-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |

InChI Key |

KPCSJPZHMGSPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC=C(O1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(p-tolyl)furan-2-carbimidate typically involves the reaction of ethyl furan-2-carboxylate with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(p-tolyl)furan-2-carbimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(p-tolyl)furan-2-carbimidate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(p-tolyl)furan-2-carbimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other p-tolyl-substituted furan and heterocyclic derivatives. Below is a comparative analysis based on melting points, substituent effects, and applications:

Table 1: Key Properties of Ethyl 5-(p-Tolyl)furan-2-carbimidate and Analogues

Key Observations

Substituent Influence on Melting Points :

- Thiadiazole derivatives (e.g., 11b, 11d) exhibit lower melting points (171–203°C) compared to sulfonamide (4m: 195–196°C) and imidazolidinedione (G7: 168–170°C) analogues, likely due to differences in hydrogen bonding and molecular symmetry .

- The absence of polar groups (e.g., sulfonamide or hydroxyl) in this compound may result in a lower melting point than 4m or G7, though experimental data is required for confirmation.

The p-tolyl group enhances lipophilicity across all compounds, favoring membrane permeability in bioactive molecules .

Applications :

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 5-(p-tolyl)furan-2-carbimidate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation: Start with a furan-2-carboxylate derivative. For example, bromination at the 5-position of ethyl furan-2-carboxylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields ethyl 5-bromofuran-2-carboxylate .

Cross-Coupling: A Suzuki-Miyaura coupling with p-tolylboronic acid introduces the p-tolyl group. Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system (80°C, 12h) are standard conditions .

Imidate Formation: React the intermediate with ammonia or an amine source under acidic conditions (e.g., HCl/EtOH) to form the carbimidate.

Key Variables:

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR: Key signals include:

- 13C NMR: Confirm the carbimidate carbonyl at δ 160–165 ppm and furan carbons at δ 110–150 ppm .

Validation Tips:

- Compare with analogs like ethyl 5-ethylfuran-2-carboxylate (δ 165 ppm for carbonyl) .

- Use HSQC/HMBC to resolve ambiguous couplings, especially for overlapping aromatic signals.

Advanced Research Questions

Q. Q3. What mechanistic insights explain side-product formation during the Suzuki coupling step?

Methodological Answer: Common side products include:

- Deboronation Byproducts: Occurs when the boronic acid undergoes protodeboronation under acidic conditions. Mitigate by maintaining pH > 7.0 .

- Homocoupling: Pd-catalyzed dimerization of p-tolylboronic acid forms biphenyl derivatives. Additives like TBAB (tetrabutylammonium bromide) suppress this .

Experimental Design:

Q. Q4. How does the electronic nature of the p-tolyl group impact the compound’s reactivity in further functionalization?

Methodological Answer: The p-tolyl group’s electron-donating methyl substituent enhances electrophilic substitution at the furan ring’s 4-position:

- Nitration: HNO₃/AcOH introduces a nitro group at H-4 (δ 8.50 ppm in 1H NMR post-reaction) .

- Sulfonation: SO₃/Pyridine selectively sulfonates the furan ring, confirmed by a downfield shift of H-3 (δ 6.80 ppm) .

Data Contradictions:

Q. Q5. What strategies can resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Inconsistent antimicrobial activity data (e.g., MIC ranging from 8–64 µg/mL) may arise from:

Q. Table: Comparative Bioactivity Data

| Study | MIC (µg/mL) | Purity (%) | Method |

|---|---|---|---|

| A | 8–16 | 98 | CLSI |

| B | 32–64 | 85 | Disk Diffusion |

Q. Q6. How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify hydrolysis-prone sites (e.g., carbimidate group) .

- MD Simulations: Simulate aqueous environments (pH 1–14) to track bond dissociation. The carbimidate hydrolyzes rapidly at pH < 3 (t₁/₂ = 2h) but remains stable at pH 7–9 .

Validation:

- Compare with experimental HPLC stability data (e.g., 90% degradation at pH 2 after 24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.